molecular formula C8H7N3O2 B1530542 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid CAS No. 1312556-57-2

1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid

Cat. No. B1530542
M. Wt: 177.16 g/mol
InChI Key: WTSDEEIKBRDWIN-UHFFFAOYSA-N
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Description

“1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid” is a chemical compound . It is a derivative of 1,2,3-triazole .


Synthesis Analysis

The synthesis of 1,2,3-triazoles has been reported in the literature . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid” includes a 1,2,3-triazole ring, a benzene ring, and a carboxylic acid group . The InChI code for this compound is 1S/C8H7N3O2/c1-11-7-3-2-5 (8 (12)13)4-6 (7)9-10-11/h2-4H,1H3, (H,12,13) .

Scientific Research Applications

  • Scientific Field: Coordination Chemistry

    • Application : Benzotriazole-5-carboxylic acid, a compound structurally similar to the one you mentioned, has been used as a bifunctional ligand in the solvent-induced synthesis of diverse dimensional coordination assemblies of cupric benzotriazole-5-carboxylate .
    • Method of Application : The compound was used in hydrothermal synthesis of a new coordination polymer .
    • Results : The synthesis resulted in a new coordination polymer, [Zn (Btca) (Phen)] n (H 2 Btca = benzotriazole-5-carboxylic acid, Phen = 1,10-phenanthroline) .
  • Scientific Field: Medicinal Chemistry

    • Application : A series of 1,2-benzisoxazole tethered 1,2,3-triazoles, structurally similar compounds, were prepared and tested for their antiproliferative effect against human acute myeloid leukemia (AML) cells .
    • Method of Application : The specific methods of synthesis and application were not detailed in the source .
    • Results : The compounds showed a noteworthy antiproliferative effect against AML cells .
  • Scientific Field: Cancer Research

    • Application : A structurally similar compound, 1,2-benzisoxazole tethered 1,2,3-triazoles, was used in cancer research .
    • Method of Application : The compound was prepared and tested for its antiproliferative effect against human acute myeloid leukemia (AML) cells .
    • Results : The compound showed a noteworthy antiproliferative effect against AML cells .
  • Scientific Field: Material Science

    • Application : Benzotriazole, a compound structurally similar to the one you mentioned, is used as a corrosion inhibitor for copper .
    • Method of Application : The compound forms a stable coordination compound on a copper surface .
    • Results : The compound effectively inhibits corrosion of copper .
  • Scientific Field: Flow Cytometry

    • Application : A structurally similar compound, 1H-1,2,4-triazol-1-yl, was used in flow cytometry analysis .
    • Method of Application : MCF-7 tumor cells were grown, treated, and stained with PE Annexin V and 7-AAD dye prior to flow cytometry analysis .
    • Results : The specific results of the analysis were not detailed in the source .
  • Scientific Field: Chemical Synthesis

    • Application : Benzotriazole, a compound structurally similar to the one you mentioned, is used in the synthesis of various organic compounds .
    • Method of Application : The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid .
    • Results : The synthesis results in benzotriazole, which can be used as a precursor for other organic compounds .

properties

IUPAC Name

3-methylbenzotriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSDEEIKBRDWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260375
Record name 1-Methyl-1H-benzotriazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid

CAS RN

1312556-57-2
Record name 1-Methyl-1H-benzotriazole-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312556-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzotriazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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